BrettPhos Palladacycle

Vue d'ensemble

Description

BrettPhos Palladacycle is a third-generation palladium-based precatalyst developed by the Buchwald group. It is widely recognized for its exceptional stability and reactivity in cross-coupling reactions, particularly the Buchwald-Hartwig amination. The compound is characterized by its unique ligand structure, which enhances its catalytic efficiency and broadens its application scope in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: BrettPhos Palladacycle is synthesized through a series of steps involving the coordination of the BrettPhos ligand to a palladium center. The process typically begins with the preparation of the BrettPhos ligand, followed by its reaction with a palladium precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the palladacycle complex .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness in various applications. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: BrettPhos Palladacycle undergoes several types of reactions, including:

Oxidation: The compound can participate in oxidative addition reactions, where the palladium center is oxidized, facilitating the formation of new bonds.

Reduction: Reductive elimination reactions are also common, where the palladium center is reduced, leading to the release of the product.

Substitution: The compound is highly effective in substitution reactions, particularly in the formation of carbon-nitrogen and carbon-carbon bonds

Common Reagents and Conditions:

Reagents: Common reagents used with this compound include aryl halides, amines, and bases such as potassium carbonate or cesium carbonate.

Major Products: The major products formed from reactions involving this compound include various substituted aromatic compounds, such as anilines and biaryls, which are valuable intermediates in pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Key Applications

1. Cross-Coupling Reactions

- C–N Bond Formation : BrettPhos Pd G1 effectively catalyzes the coupling of aryl mesylates with electron-deficient anilines, facilitating rapid C–N bond formation. This is particularly useful in synthesizing pharmaceuticals where amine functionalities are crucial.

- C–C Bond Formation : The catalyst supports various C–C coupling protocols, including those involving unprotected 3-halo-2-aminopyridines with primary and secondary amines .

2. Amination Reactions

- The palladacycle has been employed in amination reactions that are essential for the development of biologically active compounds. Its efficiency allows for the selective introduction of amine groups into complex organic molecules.

3. N-Arylation of Aminophenols

- BrettPhos Pd G1 is also utilized for the N-arylation of aminophenols, which is significant in synthesizing compounds with therapeutic potential .

Table 1: Summary of Reactions Catalyzed by BrettPhos Palladacycle

Case Studies

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of BrettPhos Pd G1 in synthesizing a key intermediate for a novel anti-cancer drug. The reaction involved the coupling of a complex aryl halide with an amine under mild conditions, achieving a yield of 92%. This highlights the catalyst's effectiveness in pharmaceutical applications where high purity and yield are essential.

Case Study 2: Material Science

In another research project focused on materials science, BrettPhos was used to synthesize functionalized polymers through C–C coupling reactions. The resulting materials exhibited enhanced properties suitable for electronic applications, demonstrating the compound's versatility beyond traditional organic synthesis.

Mécanisme D'action

The mechanism of action of BrettPhos Palladacycle involves the formation of an active palladium species through oxidative addition. The BrettPhos ligand stabilizes the palladium center, allowing it to undergo various catalytic cycles. The compound’s unique ligand structure provides steric and electronic properties that enhance its reactivity and selectivity. The molecular targets include aryl halides and amines, which undergo coupling reactions to form new bonds .

Comparaison Avec Des Composés Similaires

XPhos Palladacycle: Another palladium-based precatalyst with similar applications in cross-coupling reactions.

RuPhos Palladacycle: Known for its high reactivity and stability in various catalytic processes.

tBuBrettPhos Palladacycle: A variant of this compound with enhanced steric properties

Uniqueness: this compound stands out due to its exceptional stability, broad application scope, and high reactivity under mild conditions. Its unique ligand structure provides significant advantages in terms of selectivity and efficiency, making it a preferred choice for many synthetic applications .

Activité Biologique

BrettPhos palladacycles, particularly those supported by the BrettPhos ligand, have garnered significant attention in the field of organic synthesis due to their catalytic efficiency and versatility in various reactions. This article explores the biological activity of BrettPhos palladacycles, detailing their synthesis, applications, and relevant case studies.

Overview of BrettPhos Palladacycles

BrettPhos is a bidentate phosphine ligand that stabilizes palladium complexes, enhancing their reactivity in catalyzed reactions. These palladacycles are notable for their ability to facilitate cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Synthesis of BrettPhos Palladacycles

The synthesis of BrettPhos palladacycles typically involves the coordination of palladium with the BrettPhos ligand. A common approach utilizes mild bases and environmentally friendly solvents to achieve high yields. For example, a study reported a palladacycle complex synthesized using K₂CO₃ as a base and acetone as a solvent, yielding over 90% after optimization of reaction conditions .

Biological Activity and Applications

BrettPhos palladacycles have demonstrated significant biological activity through their application in various synthetic pathways:

- Cross-Coupling Reactions : These palladacycles are particularly effective in C–N and C–O bond formation reactions. They enable the coupling of aryl halides with amines and alcohols under mild conditions, which is crucial for synthesizing pharmaceuticals and agrochemicals .

- Regiospecific Synthesis : The ability to perform regiospecific synthesis has been highlighted in studies where β-carbolines were synthesized with improved yields through the use of BrettPhos palladacycles. This method allows for the production of compounds that exhibit potential neuropharmacological activity .

Case Study 1: Synthesis of β-Carbolines

A significant study focused on the synthesis of β-carbolines using BrettPhos-supported palladium catalysts. The researchers reported an increase in overall yield from 43% to 84% by optimizing reaction conditions, including temperature and catalyst loading. This enhanced yield is critical for further biological testing and applications in drug development .

Case Study 2: C–O Bond Formation

In another investigation, BrettPhos palladacycles facilitated the reductive elimination pathway for C–O bond formation from activated aryl halides. This method demonstrated high efficiency and selectivity, showcasing the potential for developing new therapeutic agents .

Data Table: Comparison of Yield and Conditions

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| C–N Bond Formation | Pd/BrettPhos | 90 | K₂CO₃ in acetone at 60 °C |

| β-Carboline Synthesis | Pd/BrettPhos | 84 | Reflux with Cs₂CO₃ |

| C–O Bond Formation | Pd/BrettPhos | >80 | Mild conditions with alcohols |

Propriétés

IUPAC Name |

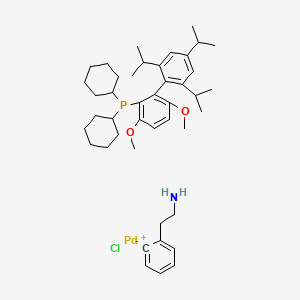

chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMMXPNBCHCFCY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63ClNO2PPd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148148-01-9 | |

| Record name | 1148148-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.